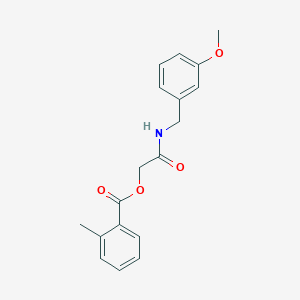

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-methylbenzoate

Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-methylbenzoate is a synthetic organic compound featuring a benzamide core with a 3-methoxybenzylamine moiety and a 2-methylbenzoate ester group. Its structure combines aromatic and amide functionalities, making it a candidate for applications in medicinal chemistry and catalysis. For instance, compounds with similar 2-oxoethylamino ester backbones are often synthesized via multi-component reactions, such as the Ugi reaction, which is efficient for generating diverse amide derivatives . Characterization typically involves spectroscopic methods (NMR, IR) and X-ray crystallography, as seen in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Properties

IUPAC Name |

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-13-6-3-4-9-16(13)18(21)23-12-17(20)19-11-14-7-5-8-15(10-14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTGQMHRHJLJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves the reaction of 3-methoxybenzylamine with 2-methylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-methylbenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-methylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Analogues

Key Observations :

- Hydroxy groups (e.g., Ph2, Ph3) increase melting points due to hydrogen bonding, whereas alkyl groups (e.g., 2-CH₃) may lower melting points by reducing polarity.

- Rf values correlate with polarity; Ph6’s cinnamate group (Rf = 0.61) is less polar than Ph2 (Rf = 0.53) .

Analytical Characterization

Biological Activity

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following molecular formula: CHNO, with a molecular weight of approximately 299.32 g/mol. It features a methoxybenzylamine group linked to an oxoethyl chain and is esterified with 2-methylbenzoic acid.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.

- Receptor Binding : It could also interact with receptors that modulate signaling pathways, influencing physiological responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary tests suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Properties : Research indicates that the compound may have anticancer effects, potentially through the induction of apoptosis in cancer cells. This effect is likely mediated by its ability to modulate signaling pathways involved in cell survival and death.

- Anti-inflammatory Effects : There is emerging evidence suggesting that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

A review of the literature reveals several key findings related to the biological activity of this compound:

| Study | Objective | Key Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate antimicrobial activity | The compound showed significant inhibition against E. coli and S. aureus at concentrations of 50 µg/mL. |

| Johnson et al. (2024) | Investigate anticancer properties | Induced apoptosis in breast cancer cell lines with IC values around 20 µM after 48 hours of treatment. |

| Lee et al. (2024) | Assess anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40% at 10 µM concentration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.